molecular formula C11H12Cl2N2 B1669880 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 299165-92-7

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B1669880
CAS No.: 299165-92-7
M. Wt: 243.13 g/mol
InChI Key: JCTJISIFGZHOFY-UHFFFAOYSA-N
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Description

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Cl2N2. It is an indole derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 2 on the indole ring.

Preparation Methods

The synthesis of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloroindole and 2-bromoethanamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours.

    Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and bases such as potassium carbonate to neutralize the reaction mixture.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound

Chemical Reactions Analysis

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTJISIFGZHOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 6
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

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